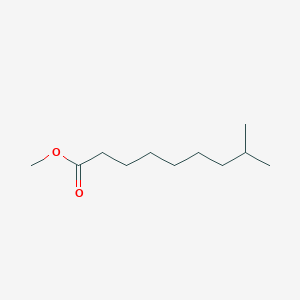

Methyl 8-methylnonanoate

概要

説明

. It is a fatty acid methyl ester, which is a type of compound commonly found in various natural fats and oils. This compound is used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 8-methylnonanoate can be synthesized through the esterification of 8-methylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation to obtain the desired product with high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 8-methylnonanoic acid.

Reduction: 8-methylnonanol.

Substitution: Various esters or amides depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Reference Compound: Methyl 8-methylnonanoate is utilized as a reference compound in gas chromatography and mass spectrometry for analyzing fatty acid methyl esters. Its unique structure aids in the identification of similar compounds in complex mixtures .

2. Biology:

- Metabolism Studies: It serves as a model compound for studying the metabolism of fatty acid esters in biological systems. Research indicates that it can modulate energy metabolism in adipocytes, affecting lipid accumulation and glucose uptake .

3. Medicine:

- Drug Delivery Systems: The compound's ability to penetrate biological membranes makes it a candidate for drug delivery applications. Its structural characteristics may enhance the bioavailability of pharmaceutical agents .

4. Industry:

- Production of Lubricants and Surfactants: this compound is employed in manufacturing lubricants, plasticizers, and surfactants due to its favorable physical properties .

Recent studies have highlighted the biological effects of this compound, particularly its impact on adipocyte metabolism:

- Lipid Metabolism: In vitro experiments demonstrated that treatment with this compound reduces lipid accumulation in 3T3-L1 adipocytes during nutrient starvation by activating AMP-activated protein kinase (AMPK), which suppresses lipogenic processes .

- Glucose Uptake: The compound enhances glucose uptake when adipocytes are stimulated with insulin, suggesting potential benefits for metabolic health .

Case Study 1: Metabolic Effects in Adipocytes

A study investigated the effects of this compound on 3T3-L1 adipocytes under nutrient starvation conditions. Results showed:

- A significant decrease in lipid accumulation.

- Activation of AMPK, leading to reduced lipogenesis.

- Enhanced glucose uptake upon insulin stimulation.

| Treatment | Lipid Accumulation (%) | Glucose Uptake (%) |

|---|---|---|

| Control | 100 | Baseline |

| Methyl 8-MNA (10 µM) | 89 | +20 |

Case Study 2: Drug Delivery Potential

Research into the compound's permeability through biological membranes indicates its potential use in drug formulations, particularly for enhancing the delivery of hydrophobic drugs.

作用機序

The mechanism of action of methyl 8-methylnonanoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .

類似化合物との比較

Methyl nonanoate: Similar in structure but lacks the methyl group at the eighth carbon.

Methyl decanoate: Has a longer carbon chain but similar ester functionality.

Methyl octanoate: Shorter carbon chain but similar chemical properties.

Uniqueness: Methyl 8-methylnonanoate is unique due to the presence of a methyl group at the eighth carbon, which influences its physical and chemical properties, such as boiling point and solubility. This structural feature can affect its reactivity and interactions in various applications .

生物活性

Methyl 8-methylnonanoate (also known as this compound or 8-methylnonanoic acid, methyl ester) is a branched-chain fatty acid ester that has garnered interest due to its potential biological activities. This article explores its biological activity, including metabolic effects, antimicrobial properties, and implications for health.

This compound has the molecular formula and a molecular weight of approximately 186.29 g/mol. It is categorized as a medium-chain fatty acid (MCFA), which are known for their unique metabolic pathways and health benefits compared to long-chain fatty acids (LCFAs) .

Metabolic Effects

Recent studies have highlighted the role of this compound in modulating energy metabolism. A notable study investigated its effects on 3T3-L1 adipocytes, which are a model for studying adipocyte differentiation and lipid metabolism. The findings indicated that treatment with this compound resulted in:

- Reduction in Fat Accumulation : Cells treated with concentrations of 1 µM and 10 µM showed a significant decrease in lipid accumulation compared to control groups, suggesting an anti-lipogenic effect .

- Cell Viability : Up to a concentration of 1 mM, this compound did not adversely affect cell viability, indicating its safety for cellular applications .

The compound's ability to act as a selective activator of peroxisome proliferator-activated receptor gamma (PPARγ) may underlie these metabolic benefits, as PPARγ is crucial for lipid and glucose metabolism .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. In an investigation involving various microorganisms, it was found to exhibit significant inhibitory effects against:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 6.25 mL v/v.

- Escherichia coli : MIC of 3.125 mL v/v.

- Candida albicans : MIC of 6.25 mL v/v.

These results suggest that this compound possesses potential as a natural antimicrobial agent .

Case Study: Lipid Metabolism Modulation

In a controlled laboratory setting, researchers treated differentiated adipocytes with this compound alongside other fatty acids. The study aimed to assess changes in lipid droplet formation and overall fat storage. Results indicated that:

- Lipid Droplet Visualization : Oil Red O staining showed reduced lipid droplet size in treated cells compared to controls.

- Quantitative Analysis : A modest reduction of approximately 11% in fat deposits was observed in adipocytes exposed to this compound relative to vehicle-treated cells .

This case highlights the compound's potential role in managing obesity-related conditions by influencing adipocyte function.

Summary Table of Biological Activities

特性

IUPAC Name |

methyl 8-methylnonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZNAWMXEJTQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609119 | |

| Record name | Methyl 8-methylnonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-54-4 | |

| Record name | Methyl 8-methylnonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the natural deuterium distribution in Methyl 8-methylnonanoate significant?

A1: The natural distribution of deuterium (2H) in this compound is nonstatistical and reveals crucial information about its biosynthesis. [] Quantitative 2H NMR spectroscopy studies show a distinct pattern of deuterium enrichment and depletion at specific positions within the molecule. For instance, the isobutyl portion is more depleted in deuterium compared to the methylenic portion. [] This non-uniform distribution suggests that the hydrogen atoms incorporated during its biosynthesis originate from different sources, providing insights into the metabolic pathways involved.

Q2: How does the study on Amruthadi Kashaya relate to this compound?

A2: The study on Amruthadi Kashaya, an Ayurvedic formulation, identified this compound as one of the bioactive molecules present in the formulation. [] While this research doesn't delve specifically into the individual properties of this compound, its presence alongside other compounds like α-Terpineol suggests potential synergistic effects contributing to the formulation's therapeutic benefits. This finding highlights the importance of studying the individual components of complex mixtures to understand their potential contributions to overall efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。